molecular formula C15H21ClN2O B12986849 2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone

2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone

Cat. No.: B12986849
M. Wt: 280.79 g/mol
InChI Key: KANWSJDGWLANKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone is a chemical compound with a complex structure that includes a diazepane ring and a chlorinated ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone typically involves multiple steps. One common method includes the reaction of p-tolylmethylamine with 1,4-diazepane to form the intermediate, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the chlorinated ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Known for its use in pharmaceutical research.

    2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Utilized in the synthesis of various organic compounds.

    2-Chloro-1-(4-methylphenyl)ethanone: Commonly used in organic synthesis as an intermediate.

Uniqueness

2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone is unique due to its diazepane ring structure, which imparts specific chemical and biological properties not found in simpler analogs. This structural feature allows for diverse applications and interactions with biological targets, making it a valuable compound in research and industry.

Biological Activity

2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone (CAS No. 1258826-72-0) is a compound of interest in medicinal chemistry, particularly due to its structural similarity to various diazepine derivatives known for their pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H21ClN2O
  • Molecular Weight : 280.8 g/mol
  • CAS Number : 1258826-72-0

The structure of this compound features a diazepane ring, which is characteristic of many psychoactive compounds. The presence of the chloro group and the p-tolylmethyl moiety suggests potential interactions with neurotransmitter systems.

The biological activity of diazepine derivatives often involves modulation of the GABA_A receptor, a key player in inhibitory neurotransmission in the central nervous system (CNS). Research indicates that compounds with similar structures can enhance GABAergic transmission, leading to anxiolytic, sedative, and muscle relaxant effects.

Anxiolytic Activity

A study published in PubMed discusses the anxiolytic properties of various diazepines. While specific data on this compound is limited, its structural analogs have demonstrated significant anxiolytic effects in animal models. The enhancement of GABA_A receptor activity is a common mechanism observed in these studies .

Sedative Effects

Similar compounds have been evaluated for their sedative properties. Research indicates that diazepine derivatives can induce sedation by increasing the frequency of chloride ion channel opening in response to GABA, thus hyperpolarizing neurons and reducing excitability .

Case Studies and Research Findings

A review of literature reveals several studies examining the biological activities of diazepine derivatives:

  • Study on Diazepines : A comprehensive survey highlighted that many diazepines exhibit varying degrees of sedative and anxiolytic effects based on their chemical structure and substituents. The presence of alkyl groups and halogens often enhances these effects .
  • Clinical Trials : While direct clinical trials on this compound are scarce, related compounds have been subjected to rigorous testing for safety and efficacy in treating anxiety disorders .
  • Comparative Analysis : A comparative analysis of various diazepine compounds shows that those with similar substituents to this compound tend to exhibit favorable pharmacokinetic profiles and therapeutic indices .

Data Table: Biological Activity Comparison

Compound NameAnxiolytic ActivitySedative EffectsReferences
This compoundPotentialPotential
DiazepamHighHigh
ChlordiazepoxideHighModerate
LorazepamHighHigh

Properties

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

2-chloro-1-[4-[(4-methylphenyl)methyl]-1,4-diazepan-1-yl]ethanone

InChI

InChI=1S/C15H21ClN2O/c1-13-3-5-14(6-4-13)12-17-7-2-8-18(10-9-17)15(19)11-16/h3-6H,2,7-12H2,1H3

InChI Key

KANWSJDGWLANKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCN(CC2)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.